Methyl-3-Amino-4-(1H-Pyrazol-1-yl)benzoat

Übersicht

Beschreibung

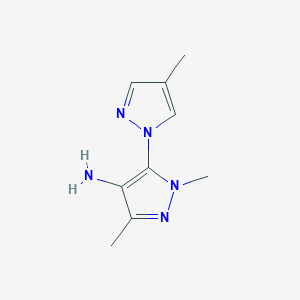

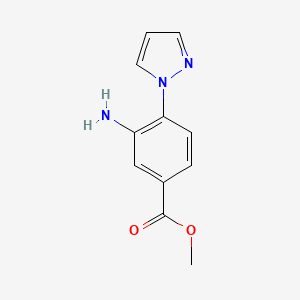

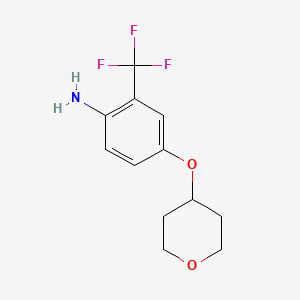

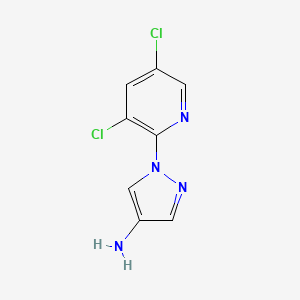

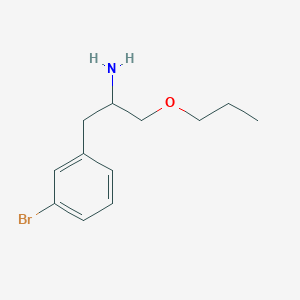

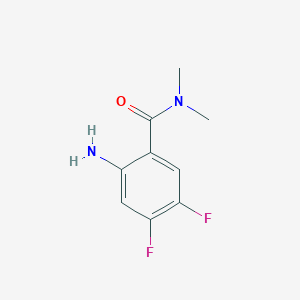

“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 . It is also known by its chemical name "Benzoic acid, 3-amino-4-(1H-pyrazol-1-yl)-, methyl ester" .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” were not found, related compounds such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been synthesized and evaluated as BRAFV600E inhibitors .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” consists of a benzoate group attached to a pyrazole ring, which is further substituted with an amino group .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” has a predicted boiling point of 391.3±27.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 1.19±0.10 .Wissenschaftliche Forschungsanwendungen

Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Methyl-3-Amino-4-(1H-Pyrazol-1-yl)benzoat, mit Fokus auf sechs einzigartige Bereiche:

Antileishmaniale und Antimalariamittel

This compound hat sich als vielversprechend bei der Entwicklung von Antileishmanial- und Antimalariamitteln erwiesen. Pyrazolderivate, einschließlich dieser Verbindung, wurden auf ihre Fähigkeit hin untersucht, das Wachstum von Leishmania- und Plasmodium-Spezies zu hemmen. Diese Verbindungen haben eine signifikante Aktivität gezeigt und sind daher potenzielle Kandidaten für die Behandlung vernachlässigter Tropenkrankheiten .

Antikrebsforschung

Pyrazolhaltige Verbindungen werden in großem Umfang auf ihre Antikrebsaktivitäten untersucht. This compound kann als Gerüst zur Synthese neuer Derivate mit potenzieller Antikrebsaktivität verwendet werden. Diese Derivate werden gegen verschiedene Krebszelllinien getestet, um ihre zytotoxischen Wirkungen und Wirkmechanismen zu bewerten, wie z. B. die Induktion von Apoptose oder die Hemmung der Zellproliferation .

Antioxidative Aktivität

Untersuchungen haben gezeigt, dass Pyrazolderivate antioxidative Eigenschaften besitzen. This compound kann modifiziert werden, um seine Radikalfängeraktivität zu verbessern. Diese Verbindungen werden mit Assays wie DPPH bewertet, um ihre Wirksamkeit bei der Neutralisierung freier Radikale zu bestimmen, was entscheidend ist, um oxidative Stress-bedingte Krankheiten zu verhindern .

Antimikrobielle Mittel

This compound und seine Derivate werden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen werden gegen verschiedene Bakterien- und Pilzstämme getestet, um ihr Potenzial als neue antimikrobielle Mittel zu beurteilen. Ziel ist es, Verbindungen zu entwickeln, die Resistenzmechanismen überwinden und wirksame Behandlungen für Infektionen bieten .

Pharmazeutische Zwischenprodukte

Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Ihre einzigartige Struktur ermöglicht die Herstellung verschiedener chemischer Einheiten mit potenziellen therapeutischen Anwendungen. Forscher verwenden sie, um neue Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen zu entwickeln .

Agrochemische Anwendungen

Im Bereich der Agrochemikalien wird this compound auf sein Potenzial für die Entwicklung neuer Pestizide und Herbizide untersucht. Seine Derivate werden auf ihre Fähigkeit getestet, Nutzpflanzen vor Schädlingen und Krankheiten zu schützen, was zu nachhaltigen landwirtschaftlichen Praktiken beiträgt .

Wirkmechanismus

Target of Action

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound that has been synthesized for its potential therapeutic properties . .

Mode of Action

It is known that pyrazole derivatives, which include methyl 3-amino-4-(1h-pyrazol-1-yl)benzoate, can form pyrazolium ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate may interact with its targets through electrophilic attack.

Biochemical Pathways

It is known that pyrazole derivatives have a broad range of biological activities , suggesting that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially interact with multiple biochemical pathways.

Result of Action

It is known that pyrazole derivatives have a broad range of biological activities , suggesting that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially have diverse effects at the molecular and cellular level.

Action Environment

It is known that the chemical properties of pyrazole derivatives can be influenced by environmental conditions , suggesting that the action of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially be influenced by environmental factors.

Biochemische Analyse

Biochemical Properties

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, thereby affecting cellular metabolism and energy production.

Cellular Effects

The effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Molecular Mechanism

At the molecular level, Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT affects the NAD+ salvage pathway, which is essential for maintaining cellular energy balance . Additionally, it can influence other metabolic pathways related to oxidative stress and detoxification.

Transport and Distribution

The transport and distribution of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Eigenschaften

IUPAC Name |

methyl 3-amino-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLBZCZDBBOVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

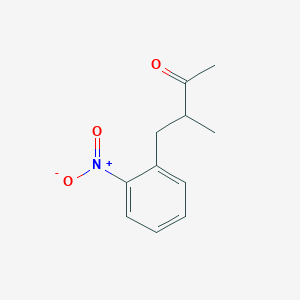

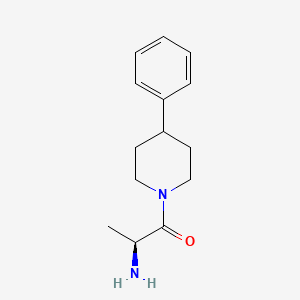

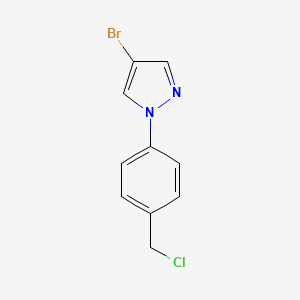

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)